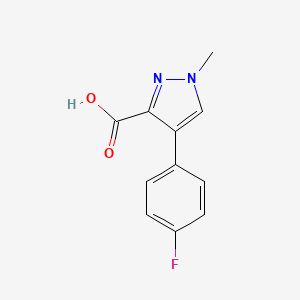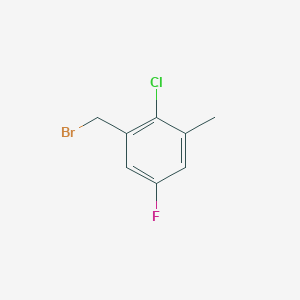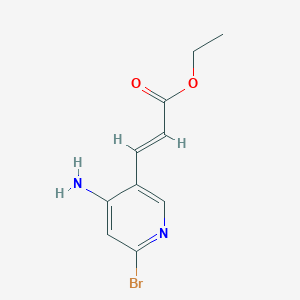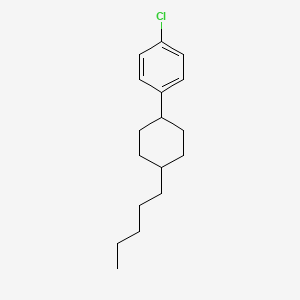
1-Chloro-4-(4-pentylcyclohexyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(4-pentylcyclohexyl)benzene is an organic compound with the molecular formula C17H25Cl It is a derivative of benzene, where a chlorine atom is substituted at the para position of the benzene ring, and a 4-pentylcyclohexyl group is attached to the same ring
準備方法
The synthesis of 1-Chloro-4-(4-pentylcyclohexyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene and cyclohexane as the primary starting materials.
Chlorination: Benzene undergoes chlorination to form chlorobenzene.
Cyclohexylation: The chlorobenzene is then subjected to a Friedel-Crafts alkylation reaction with 4-pentylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This results in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1-Chloro-4-(4-pentylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-(4-pentylcyclohexyl)phenol.
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Common reagents and conditions used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction.
科学的研究の応用
1-Chloro-4-(4-pentylcyclohexyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals for display technologies.
作用機序
The mechanism of action of 1-Chloro-4-(4-pentylcyclohexyl)benzene involves its interaction with specific molecular targets. The chlorine atom and the cyclohexyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
類似化合物との比較
1-Chloro-4-(4-pentylcyclohexyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-(4-methylcyclohexyl)benzene: This compound has a methyl group instead of a pentyl group, leading to different chemical and physical properties.
1-Chloro-4-(4-ethylcyclohexyl)benzene: The presence of an ethyl group results in variations in reactivity and applications.
1-Chloro-4-(4-propylcyclohexyl)benzene:
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct properties and applications compared to its analogs.
特性
CAS番号 |
86778-48-5 |
|---|---|
分子式 |
C17H25Cl |
分子量 |
264.8 g/mol |
IUPAC名 |
1-chloro-4-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C17H25Cl/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3 |
InChIキー |
GITNUDHCNOVRFM-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-4-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13972965.png)

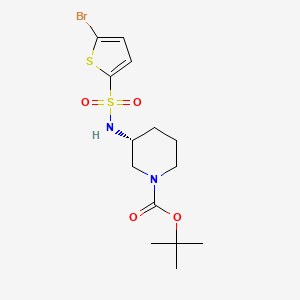
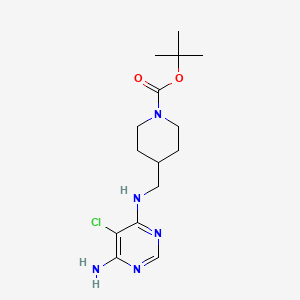
![1-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B13972992.png)
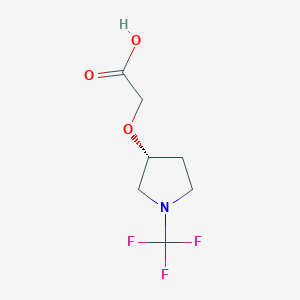
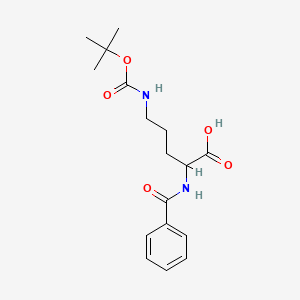
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)
